(4aR,6S,7R,7aS)-7-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]sulfamoyl]acetyl]amino]-6-[(2S,3S)-2-amino-3-phenylbutanoyl]oxy-4-carbamoyl-2-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid
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Overview
Description
(4aR,6S,7R,7aS)-7-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]sulfamoyl]acetyl]amino]-6-[(2S,3S)-2-amino-3-phenylbutanoyl]oxy-4-carbamoyl-2-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antiviral and Cytostatic Activities
Research conducted on derivatives of the compound demonstrated antiviral activities, particularly against Herpes Simplex virus type 2 (HSV-2). However, these derivatives did not show significant cytostatic activity against HeLa cell cultures, indicating specificity in its antiviral applications (Castro‐Pichel et al., 1990).
Antibacterial and Antimicrobial Activities
The compound's derivatives have been explored for their antibacterial properties. Specific carbapenems derived from the compound demonstrated potent antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria, including challenging strains like Pseudomonas aeruginosa (Iso et al., 1996). Additionally, novel heterocyclic compounds based on a derivative of the specified compound were synthesized and exhibited promising antimicrobial activity (El‐Emary et al., 2002).
Antiprotozoal Activities
Some derivatives have shown potential as antiprotozoal agents, with strong DNA affinities and significant in vitro activity against pathogens like T. b. rhodesiense and P. falciparum. Furthermore, excellent in vivo activity in the trypanosomal STIB900 mouse model was noted for certain derivatives, highlighting their potential in treating protozoal infections (Ismail et al., 2004).
Chemical Synthesis and Modification
The compound and its derivatives serve as crucial intermediates in chemical synthesis, enabling the creation of a variety of novel compounds with potential biological activities. Studies have focused on synthesizing and modifying different derivatives to explore their biological functions and applications (Baker et al., 1978).
properties
Molecular Formula |
C29H42N6O9S |
---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(4aR,6S,7R,7aS)-7-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]sulfamoyl]acetyl]amino]-6-[(2S,3S)-2-amino-3-phenylbutanoyl]oxy-4-carbamoyl-2-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C29H42N6O9S/c1-5-15(2)23(30)26(38)34-45(42,43)14-22(36)33-29(28(40)41)20-13-35(4)12-19(25(32)37)18(20)11-21(29)44-27(39)24(31)16(3)17-9-7-6-8-10-17/h6-10,12,15-16,18,20-21,23-24H,5,11,13-14,30-31H2,1-4H3,(H2,32,37)(H,33,36)(H,34,38)(H,40,41)/t15-,16-,18-,20+,21-,23-,24-,29+/m0/s1 |
InChI Key |
UEPCEXDSBHEBAB-DLKTYGRBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)CC(=O)N[C@]1([C@H](C[C@@H]2[C@H]1CN(C=C2C(=O)N)C)OC(=O)[C@H]([C@@H](C)C3=CC=CC=C3)N)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NS(=O)(=O)CC(=O)NC1(C(CC2C1CN(C=C2C(=O)N)C)OC(=O)C(C(C)C3=CC=CC=C3)N)C(=O)O)N |
synonyms |
SB 203208 SB-203208 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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